(3-Phenylpyridin-4-yl)boronic acid
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Overview
Description
(3-Phenylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a phenyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3-Phenylpyridin-4-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters rather than boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .
Industrial Production Methods
Industrial production of boronic acids often involves large-scale hydroboration reactions due to their efficiency and rapid reaction rates. The use of borate esters as starting materials is also common, as they can be easily derived from boric acid through dehydration with alcohols .
Chemical Reactions Analysis
Types of Reactions
(3-Phenylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling, the major product is typically a biaryl compound formed by the coupling of the boronic acid with an aryl halide .
Scientific Research Applications
(3-Phenylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (3-Phenylpyridin-4-yl)boronic acid exerts its effects is primarily through its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various catalytic and inhibitory processes . In Suzuki-Miyaura cross-coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic acid: Used in similar synthetic applications and has comparable reactivity.
4-Formylphenylboronic acid: Another closely related compound with similar uses in organic synthesis.
Phenylboronic acid: A simpler boronic acid that is widely used in organic synthesis and medicinal chemistry.
Uniqueness
(3-Phenylpyridin-4-yl)boronic acid is unique due to the presence of both a phenyl and a pyridine ring, which can influence its reactivity and binding properties. This makes it particularly useful in applications where specific electronic or steric properties are required .
Properties
Molecular Formula |
C11H10BNO2 |
---|---|
Molecular Weight |
199.02 g/mol |
IUPAC Name |
(3-phenylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8,14-15H |
InChI Key |
KCAVQTUFDCZLMQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=NC=C1)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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